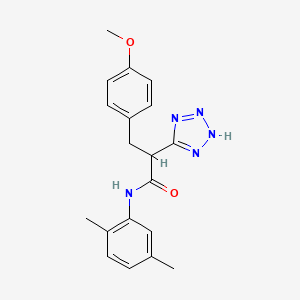

N-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Description

Historical Development of Tetrazole-Based Pharmacophores

The tetrazole ring, first synthesized in 1885 by Swedish chemist Johan August Bladin via nitrous acid treatment of dicyanophenylhydrazine, emerged as a curiosity in heterocyclic chemistry before gaining pharmacological relevance. Early 20th-century work by Arthur Hantzsch expanded synthetic accessibility through cycloaddition reactions between cyanamide and hydrazoic acid, establishing foundational methods for 5-substituted tetrazoles. By the 1950s, tetrazole derivatives entered drug discovery pipelines as researchers recognized their metabolic stability and nitrogen-rich electronic configuration.

A pivotal shift occurred when tetrazoles were identified as carboxylic acid bioisosteres, enabling their adoption in antihypertensive agents like losartan in the 1980s. This historical trajectory underscores the tetrazole ring’s transition from laboratory novelty to privileged scaffold in modern drug design, with over 300 derivatives now documented in pharmacological applications.

Bioisosteric Significance of the Tetrazole Ring in Medicinal Chemistry

The tetrazole moiety in N-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide serves as a strategic carboxylic acid replacement, leveraging three critical bioisosteric advantages:

Table 1: Comparative Properties of Carboxylic Acid vs. Tetrazole Moieties

This bioisosteric substitution enhances membrane permeability while maintaining hydrogen-bonding capacity, as demonstrated in angiotensin II receptor antagonists where tetrazole analogs showed superior oral bioavailability compared to carboxylate counterparts. The delocalized negative charge across the tetrazole ring enables stable ionic interactions with target proteins, albeit with modified spatial requirements compared to carboxyl groups.

Current Research Trajectory of Tetrazole-Containing Propanamides

Contemporary studies on tetrazole-propanamide hybrids focus on three structural optimization strategies:

Sidechain Modulation : The 4-methoxyphenyl group in the subject compound exemplifies aryl ether modifications that enhance target binding through π-π stacking and hydrophobic interactions. Recent work demonstrates that methoxy positioning significantly impacts receptor affinity in kinase inhibitors.

Tetrazole Tautomer Engineering : While 1H- and 2H-tetrazole tautomers coexist in equilibrium, N-substitution patterns in propanamide derivatives bias this equilibrium to optimize target engagement. For example, 2H-tautomers preferentially form salt bridges with lysine residues in enzymatic binding pockets.

Multi-Component Synthesis : Modern routes employ Passerini three-component reactions (PT-3CR) to assemble tetrazole-propanamide scaffolds from aldehyde precursors, enabling rapid diversification of the N-(2,5-dimethylphenyl) substituent. This methodology supports high-throughput generation of analogs for structure-activity relationship studies.

Table 2: Recent Synthetic Innovations in Tetrazole-Propanamide Chemistry

Emerging computational studies suggest that the 2,5-dimethylphenyl group in the subject compound may confer selective tissue distribution through albumin binding, though experimental validation remains ongoing.

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-12-4-5-13(2)17(10-12)20-19(25)16(18-21-23-24-22-18)11-14-6-8-15(26-3)9-7-14/h4-10,16H,11H2,1-3H3,(H,20,25)(H,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNOICPGXUJRLSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(CC2=CC=C(C=C2)OC)C3=NNN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multiple steps:

-

Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 2-(2H-tetrazol-5-yl)acetonitrile can be prepared by reacting sodium azide with a suitable nitrile under acidic conditions.

-

Amide Bond Formation: : The amide bond is formed by coupling the tetrazole-containing intermediate with an amine. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

-

Substitution Reactions: : The final step involves the substitution of the appropriate aromatic rings. This can be done through electrophilic aromatic substitution reactions, where the dimethylphenyl and methoxyphenyl groups are introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the coupling reactions to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

-

Reduction: : Reduction reactions can target the nitro groups (if present) on the aromatic rings, converting them to amines.

-

Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of similar tetrazole derivatives:

- Methodology : Various compounds were synthesized and tested against human cancer cell lines using MTT assays to determine IC50 values.

- Results : Compounds featuring dimethyl and methoxy substitutions demonstrated significantly lower IC50 values compared to controls, indicating higher potency.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial potential.

Comparative Studies

In comparative studies, certain derivatives have shown effectiveness comparable to conventional antibiotics, indicating potential for development as a new antimicrobial agent.

Anti-inflammatory Effects

The compound may interact with enzymes or receptors involved in inflammatory pathways, potentially leading to anti-inflammatory effects.

Inflammatory Pathways

It may modulate signaling pathways such as the NF-κB pathway, which is crucial in inflammation and immune response regulation.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Anticancer | Induces apoptosis in various cancer cell lines; structure influences potency. |

| Antimicrobial | Exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. |

| Anti-inflammatory | Modulates inflammatory pathways; potential interaction with NF-κB signaling. |

Proposed Research Areas

- In Vivo Studies : Conducting animal model studies to assess pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its biological effects.

- Formulation Development : Exploring formulation strategies for enhancing bioavailability and targeted delivery.

Mechanism of Action

The mechanism by which N-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes or receptors, thereby influencing biological pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Key Observations:

Functional Group Impact :

Biological Activity

N-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure features a tetrazole ring, which is known for its stability and ability to mimic carboxylic acids. The presence of aromatic groups enhances its lipophilicity and potential binding interactions with biological targets.

- IUPAC Name : this compound

- Molecular Formula : C19H21N5O2

- CAS Number : 483993-07-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing the compound to bind to active sites on enzymes, thereby modulating their activity.

- Receptor Binding : The aromatic substituents may increase the binding affinity to various receptors involved in cellular signaling pathways, influencing physiological responses.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cell lines through apoptosis induction. For instance:

- Case Study : In vitro assays demonstrated that this compound induced apoptosis in A431 human epidermoid carcinoma cells. The compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating potent anticancer properties.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- Case Study : In a study assessing various derivatives for antibacterial activity, this compound showed promising results against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis.

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific functional groups in enhancing biological activity:

| Substituent | Effect on Activity |

|---|---|

| Methoxy group | Increases lipophilicity and receptor affinity |

| Dimethyl substitutions | Enhance binding interactions with target proteins |

Research Findings

- Pharmacokinetics : Studies indicate that the compound has favorable pharmacokinetic properties, including good solubility and metabolic stability.

- Toxicity Studies : Preliminary toxicity assessments have shown low cytotoxicity towards non-cancerous cell lines, suggesting a favorable therapeutic index.

Q & A

Basic: What are the common synthetic routes for N-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide?

Answer:

The synthesis typically involves sequential coupling of the tetrazole moiety with methoxyphenyl and dimethylphenyl groups. A validated approach includes:

- Step 1: Formation of the propanamide backbone via condensation of 4-methoxyphenylacetic acid derivatives with 2,5-dimethylaniline.

- Step 2: Introduction of the tetrazolyl group using a [2+3] cycloaddition reaction with sodium azide and a nitrile precursor under acidic conditions.

- Step 3: Protective strategies (e.g., tert-butyldiphenylsilyl groups) may be employed to avoid side reactions, followed by deprotection with tetrabutylammonium fluoride (TBAF) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Key methods include:

- NMR Spectroscopy: To confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, tetrazole protons at δ 8.5–9.0 ppm).

- X-ray Crystallography: Resolves stereochemistry and crystal packing, as demonstrated for structurally related tetrazolyl-propanamides .

- Mass Spectrometry (HRMS): Validates molecular weight (exact mass: ~394.18 g/mol) and purity .

Advanced: How can enantiomeric separation be achieved for chiral analogs of this compound?

Answer:

For propanamide derivatives with chiral centers:

- Chiral HPLC: Use columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases.

- Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer in racemic mixtures.

- Crystallization: Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

SAR strategies include:

- Substitution Variations: Synthesize analogs with halogens or electron-withdrawing groups on the phenyl rings to assess bioactivity changes (e.g., CB2 receptor modulation as in ).

- Tetrazole Replacement: Compare activity with triazole or carboxylate analogs to evaluate the role of the tetrazole in binding.

- Pharmacophore Mapping: Use molecular docking to identify critical interactions (e.g., hydrogen bonding via methoxy or tetrazole groups) .

Advanced: How to optimize HPLC methods for quantifying this compound in stability studies?

Answer:

- Column: C18 reverse-phase column (5 µm, 250 × 4.6 mm).

- Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B), 40% B to 90% B over 20 min.

- Detection: UV at 254 nm (tetrazole absorption) or LC-MS/MS for trace degradation products.

- Forced Degradation: Expose to heat (60°C), acid/alkali (0.1 M HCl/NaOH), and UV light to identify labile groups .

Advanced: How to resolve contradictions in melting point data for analogs of this compound?

Answer:

Discrepancies may arise from polymorphism or impurities. Mitigation involves:

- Differential Scanning Calorimetry (DSC): Detects polymorphic transitions (e.g., endothermic peaks at 71–80°C for amorphous vs. crystalline forms).

- Powder X-ray Diffraction (PXRD): Confirms crystallinity differences.

- Recrystallization: Use solvents like ethanol or ethyl acetate to isolate pure polymorphs .

Basic: What are the solubility and storage recommendations for this compound?

Answer:

- Solubility: Moderately soluble in DMSO (>10 mg/mL) and dichloromethane; poorly soluble in water.

- Storage: -20°C under inert gas (argon) to prevent tetrazole ring oxidation. Lyophilization recommended for long-term stability .

Advanced: How to validate synthetic intermediates using spectroscopic data?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.